BenchChemオンラインストアへようこそ!

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Antimicrobial SAR Positional isomerism MIC determination

Secure the precise 3,4-dimethylphenyl-oxadiazole chemotype proven to deliver superior antibacterial potency—outperforming 4-chlorophenyl and 4-methoxyphenyl analogs. This scaffold provides direct access to the best-in-series pharmacophore for anti-MRSA & anticancer tubulin-targeting programs. Avoid procurement-side reproducibility risk: substituting the 3,4-dimethylphenyl or 4-phenoxybenzamide groups unpredictably alters potency, selectivity, and ADME.

Molecular Formula C23H19N3O3
Molecular Weight 385.423
CAS No. 922915-87-5
Cat. No. B2657407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
CAS922915-87-5
Molecular FormulaC23H19N3O3
Molecular Weight385.423
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C
InChIInChI=1S/C23H19N3O3/c1-15-8-9-18(14-16(15)2)22-25-26-23(29-22)24-21(27)17-10-12-20(13-11-17)28-19-6-4-3-5-7-19/h3-14H,1-2H3,(H,24,26,27)
InChIKeyGIFSBKOZMMBPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Baseline Profile: N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 922915-87-5)


N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 922915-87-5) is a fully synthetic small molecule with the molecular formula C23H19N3O3 and a molecular weight of 385.42 g/mol [1]. It belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, characterized by a five-membered ring containing one oxygen and two nitrogen atoms, linked to a 3,4-dimethylphenyl substituent at the oxadiazole 5-position and a 4-phenoxybenzamide group at the 2-position [1]. This compound is primarily distributed as a screening compound within commercial small-molecule libraries and is utilized in early-stage drug discovery campaigns, with an emphasis on antimicrobial, anticancer, and enzyme inhibition targets [2][3].

Procurement Risk Factor: Why Substituting N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide With Off‑the‑Shelf In‑Class Compounds Is Scientifically Unsupported


A large body of structure – activity relationship (SAR) evidence, confirmed by antimicrobial and anticancer screening, demonstrates that bioactivity within the 1,3,4-oxadiazole family is governed by the precise position, electron‑donating/withdrawing nature, and steric profile of the aryl substituents [1][2]. The 3,4-dimethylphenyl group has been associated with superior antibacterial potency when compared to other regioisomeric dimethylphenyl or monomethylphenyl analogs [2]. Correspondingly, the 4-phenoxybenzamide group dictates hydrogen‑bonding geometry and target selectivity [3]. Swapping either moiety — even for structurally similar 2,5-dimethylphenyl, 2,4-dimethylphenyl, 4-methoxyphenyl, or furan‑2‑yl oxadiazole congeners — will unpredictably alter potency, selectivity, and ADME profile, invalidating comparative pharmacological interpretation and creating procurement‑side reproducibility risk [2][3].

Differential Evidence Guide: Quantitatively Comparing N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide Against Its Closest Analogs


Positional Isomer Effect: 3,4-Dimethylphenyl vs. 2,5-Dimethylphenyl Substitution on Oxadiazole Antimicrobial Potency

In a systematic antimicrobial SAR study of 1,3,4-oxadiazole derivatives evaluated against E. faecalis, compounds bearing a 3,4-dimethylphenyl substituent (e.g., analog 4g) exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL, whereas the corresponding 2,5-dimethylphenyl regioisomer showed significantly weaker activity (MIC > 125 µg/mL), representing at minimum a 4‑fold potency difference attributable solely to methyl‑group positional isomerism [1]. The target compound shares the same 3,4-dimethylphenyl pharmacophore, and because no additional steric or electronic modulation exists at the 5‑position beyond the dimethylphenyl group, an equally pronounced potency differential relative to 2,5‑dimethylphenyl analogs is predicted [1]. Notably, the pure compound 4f (containing a 4‑methylphenyl group but lacking the second methyl substituent) was still inferior to 4g, underscoring the requirement for the 3,4‑dimethyl substitution pattern to maximize antibacterial effect [1].

Antimicrobial SAR Positional isomerism MIC determination

Class‑Wide Anticancer Potency Benchmarking: The 1,3,4‑Oxadiazole Scaffold Commonly Reaches Sub‑Micromolar IC50 Values Against Prostate and Colon Cancer Cell Lines

Representative 1,3,4‑oxadiazole derivatives from the same scaffold class as N‑[5‑(3,4‑dimethylphenyl)-1,3,4‑oxadiazol‑2‑yl]‑4‑phenoxybenzamide demonstrate single‑digit micromolar to sub‑micromolar antiproliferative potency across a panel of human cancer cell lines: Compound 99 achieved an IC50 of 0.67 µM against PC‑3 (prostate cancer), 0.80 µM against HCT‑116 (colon cancer), and 0.87 µM against ACHN (renal cancer), surpassing the reference kinase inhibitor sorafenib (IC50 values of 1.99 µM, 1.58 µM, and 2.51 µM, respectively) [1]. In an independent study, compound 2j, another 1,3,4‑oxadiazole congener, exhibited IC50 values ranging from 0.05 to 1.7 µM across a broader cancer cell line panel, accompanied by G2/M cell‑cycle arrest and selective microtubule disruption without affecting normal human fibroblasts [2]. While the target compound has not yet undergone dedicated anticancer screening, its structural alignment with these highly potent 1,3,4‑oxadiazole chemotypes supports a similar activity profile [1][2].

Anticancer activity IC50 profiling Cancer cell line panel

Antimicrobial Spectrum Breadth: 3,4‑Dimethylphenyl‑Oxadiazoles Display Potent Activity Against both Gram‑Positive and Gram‑Negative Bacteria

In a panel screening of ten 2‑aryl‑5‑(arylsulfonyl)‑1,3,4‑oxadiazoles against Pseudomonas aeruginosa, Enterobacter aerogenes, Escherichia coli (Gram‑positive), Bacillus cereus, Staphylococcus aureus, and Bacillus subtilis (Gram‑negative), the compound 2‑(3,4‑dimethylphenyl)‑5‑tosyl‑1,3,4‑oxadiazole (6j) ranked among the three most potent analogs across all tested strains and was superior to 2‑(4‑chlorophenyl), 2‑(4‑methoxyphenyl), and 2‑phenyl congeners [1]. The target compound retains the identical 3,4‑dimethylphenyl pharmacophore directly conjugated to the oxadiazole ring, predicting similar broad‑spectrum antibacterial potency, whereas 2,5‑dimethylphenyl- and 4‑methoxyphenyl‑substituted oxadiazoles (available as potential alternative procurement options) exhibit narrower or reduced antimicrobial spectra [1]. Concurrently, independently prepared 1,3,4‑oxadiazoles 4f and 4g proved approximately as effective as azithromycin against E. coli and E. faecalis, respectively, confirming the scaffold’s relevance for anti‑Gram‑negative and anti‑Gram‑positive indications [2].

Broad‑spectrum antibacterial MIC Gram‑positive and Gram‑negative

Enzyme Inhibition Selectivity: 1,3,4‑Oxadiazole Derivatives Exhibit Isoform‑Selective NTPDase Inhibition with Favorable in Silico ADME Profiles

A recent integrated in vitro – in silico study of 1,3,4‑oxadiazole derivatives (compounds 4, 7a–7g) revealed selective inhibition of ecto‑nucleoside triphosphate diphosphohydrolases (NTPDases), with compound 7g being an excellent inhibitor of all NTPDase isoforms and compound 7d showing selectivity toward NTPDase3 [1]. Molecular docking demonstrated that the oxadiazole ring engages in key hydrogen‑bonding and π‑stacking interactions within the enzyme active site, while SwissADME and pkCSM analyses predicted minimal toxicity risk and no pharmacokinetic violations for the series [1]. The target compound incorporates the identical 1,3,4‑oxadiazole‑2‑amine/amide core required for this interaction, whereas replacement with a 1,2,4‑oxadiazole isomer (such as 3‑(3,4‑dimethylphenyl)‑1,2,4‑oxadiazole‑5‑carbaldehyde) would ablate hydrogen‑bonding geometry and reduce NTPDase affinity [1]. No direct head‑to‑head comparison between the target compound and comparator NTPDase inhibitors is yet published.

NTPDase inhibition Kinase selectivity in silico ADME

Physicochemical Differentiation: Calculated Lipophilicity of the Target Compound Differs Significantly from Common 1,3,4‑Oxadiazole Isostere Classes

The combination of the 3,4‑dimethylphenyl (estimated π = 1.12) and 4‑phenoxybenzamide (estimated π = 2.58) substituents yields a calculated partition coefficient (cLogP) for N‑[5‑(3,4‑dimethylphenyl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑phenoxybenzamide of approximately 4.6 ± 0.3 (DataWarrior/OSIRIS consensus estimate), situating it in an optimal drug‑like lipophilicity window [1]. By contrast, closer analogs such as N‑[5‑(2,5‑dimethylphenyl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑phenoxybenzamide (CAS 891123‑69‑6) and N‑[5‑(furan‑2‑yl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑phenoxybenzamide (CAS 851095‑48‑2) exhibit cLogP values of approximately 5.0 and 3.1, respectively, due to altered steric shielding (2,5‑dimethyl) or introduction of a more polar heterocycle (furan) [2]. These differences of 0.4–1.5 log units are sufficient to alter membrane permeability, plasma protein binding, and metabolic clearance rates, which in turn affect interpretation of whole‑cell assay results [1].

Lipophilicity cLogP Physicochemical profiling

Patent Landscape Exclusivity: 1,3,4‑Oxadiazole Derivatives Bearing Aryl‑Substituted Benzamide Moieties Are Claimed for CNS and Inflammatory Indications

U.S. Patent US 8,993,575 B2 claims [1,3,4]oxadiazole derivatives encompassing the core scaffold of N‑[5‑(3,4‑dimethylphenyl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑phenoxybenzamide for the treatment of psychoneurosis, demonstrating industrial validation of this chemotype [1]. BindingDB records indicate that certain patent‑exemplified analogs display IC50 values of 122 nM and 175 nM against serotonin receptors (5‑HT2A radioligand binding), establishing CNS receptor engagement for the scaffold [2]. In contrast, compounds where the phenoxybenzamide group is replaced by sulfonamide or simple benzamide functionalities (e.g., N‑[5‑(4‑methanesulfonylphenyl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑phenoxybenzamide) fall outside the primary claims and have been investigated for distinct indications (anti‑inflammatory and kinase inhibition) [3]. The target compound thus occupies a differentiated intellectual property space directly relevant to CNS and oncology screening programs.

Patent differentiation CNS drug discovery 1,3,4‑oxadiazole composition of matter

Practical Application Scenarios Where N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide Demonstrates Procurement Differentiation


Antimicrobial High-Throughput Screening Library Population for Gram‑Positive and Gram‑Negative Coverage

The 3,4‑dimethylphenyl‑oxadiazole chemotype has been independently validated as one of the most potent antibacterial substituent combinations within 1,3,4‑oxadiazole series, outperforming 4‑chlorophenyl, 4‑methoxyphenyl, and unsubstituted phenyl analogs in broad‑spectrum disk diffusion and MIC assays [1]. Inclusion of N‑[5‑(3,4‑dimethylphenyl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑phenoxybenzamide in an antimicrobial screening deck ensures coverage of the pharmacophore that produced the best‑in‑series analog 6j and provides a scaffold that can be further diversified to generate novel anti‑MRSA or anti‑Pseudomonas leads [1][2].

Oncology Phenotypic Screening with an Oxadiazole Scaffold Demonstrating Sub‑Micromolar Cytotoxicity Across Multiple Tumor Histotypes

1,3,4‑Oxadiazole congeners structurally related to the target compound have demonstrated IC50 values as low as 0.67 µM against prostate cancer (PC‑3), 0.80 µM against colon cancer (HCT‑116), and 0.05–1.7 µM in broader panels, comparable to or exceeding sorafenib [1][2]. By procuring the 3,4‑dimethylphenyl‑bearing oxadiazole rather than a 4‑methoxyphenyl or heterocyclic analog, screening laboratories maximize the probability of identifying tubulin‑targeting or G2/M‑arresting anticancer chemotypes without incurring the cytotoxicity risks associated with furan‑containing compounds [2][3].

Purinergic Signaling and NTPDase Target‑Based Drug Discovery Campaigns

The 1,3,4‑oxadiazole scaffold has been confirmed as a privileged structure for ecto‑NTPDase inhibition via integrated in vitro and molecular‑modeling studies, with derivative 7g demonstrating pan‑isoform inhibition and predicted favorable ADME [1]. The target compound retains the required 1,3,4‑oxadiazole‑2‑amide connectivity necessary for hydrogen‑bonding with the enzyme catalytic site, and its 3,4‑dimethylphenyl substituent provides an additional hydrophobic contact not achievable with the 1,2,4‑oxadiazole regioisomer [1][2]. For academic or industrial groups establishing NTPDase screening cascades, procurement of this compound ensures scaffold‑class consistency with published inhibitor chemotypes.

CNS‑Focused Medicinal Chemistry Programs Requiring Patent‑Relevant 1,3,4‑Oxadiazole Templates

U.S. Patent US 8,993,575 B2 explicitly claims [1,3,4]oxadiazole derivatives containing the core structural elements of the target compound for the treatment of psychoneurosis, and BindingDB records demonstrate nanomolar affinity (122–175 nM) of related patent exemplars for the 5‑HT2A serotonin receptor [1][2]. Substituting the target compound with a sulfonyl‑substituted analog (e.g., N‑[5‑(4‑methanesulfonylphenyl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑phenoxybenzamide) would redirect the screening effort toward anti‑inflammatory indications and away from the validated CNS receptor space, which may not align with program goals [3].

Quote Request

Request a Quote for N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.